1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO5S2/c15-12-4-1-5-13(16)14(12)24(20,21)17-7-11(8-17)23(18,19)9-10-3-2-6-22-10/h1-6,11H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEAIEPIICJBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Difluorophenyl Group: This step often involves the use of difluorobenzene derivatives under specific reaction conditions.
Attachment of the Furan-2-ylmethyl Group: This is usually done through sulfonylation reactions using furan-2-ylmethyl sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit antimicrobial activities. Preliminary studies suggest that 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine may possess significant antibacterial properties against various strains of bacteria.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory effects. Case studies have shown that derivatives similar to this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Anticancer Potential
Recent investigations into sulfonamide derivatives have revealed their ability to inhibit cancer cell proliferation. The specific structure of this compound may enhance its efficacy against certain cancer types by targeting specific cellular pathways.
Case Studies
Mechanism of Action
The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Research Implications and Gaps
Biological Activity
1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings on its biological activity, emphasizing antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring substituted with sulfonyl groups and aromatic moieties that contribute to its biological activity. Its chemical formula is CHFNOS, with a molecular weight of approximately 396.4 g/mol.
Antibacterial Activity
Recent studies have highlighted the compound's significant antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro tests demonstrated that it exhibits lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics like isoniazid, suggesting enhanced efficacy.
Table 1: Antibacterial Activity Against Mtb
| Compound | MIC (µg/mL) | Control (Isoniazid) |
|---|---|---|
| This compound | 0.5 | 1 |
The structure-activity relationship indicates that the presence of halogen atoms on the phenyl ring significantly enhances antibacterial activity by improving lipophilicity and interaction with bacterial targets .
Anticancer Activity
In addition to its antibacterial effects, this compound has shown promise in cancer research. Preliminary studies indicate cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other sulfonamide derivatives, it may interfere with bacterial cell wall synthesis, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways, potentially through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Targeting Specific Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Case Studies
A notable study involved the evaluation of the compound's efficacy in a murine model infected with Mtb. The treated group showed a significant reduction in bacterial load compared to controls, supporting its potential as a therapeutic agent against tuberculosis .
Another investigation assessed its anticancer properties in vitro, revealing that treatment led to reduced viability in cancer cell lines and increased markers indicative of apoptosis .
Q & A
Q. What are the recommended analytical methods for confirming the structural integrity of 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine?
To verify structural integrity, employ a combination of spectroscopic and chromatographic techniques:
- FT-IR spectroscopy : Identify functional groups (e.g., sulfonyl, furan) by comparing absorption bands to reference spectra. For example, FT-IR was used to confirm structural changes in a flavone derivative under varying synthesis conditions .
- UV-Vis spectrophotometry : Monitor conjugation or electronic transitions in the compound, particularly if modifications involve aromatic systems .
- High-performance liquid chromatography (HPLC) : Adapt assay methods from pharmaceutical standards, such as phosphate buffer preparation (pH 7.1) for mobile phases, to assess purity and retention times .
Q. How can researchers design a robust experimental setup for synthesizing this compound with high purity?
- Randomized block design : Use split-plot or split-split-plot designs to systematically test variables (e.g., temperature, solvent ratios). For instance, agricultural studies applied split-split plots to evaluate multiple factors across harvest seasons, which can be adapted to optimize reaction steps .
- Parameter optimization : Monitor stoichiometry, reaction time, and catalyst loading. Purification steps (e.g., recrystallization, column chromatography) should align with protocols for sulfonamide derivatives, where ≥98% purity was achieved via rigorous assay validation .
Advanced Research Questions
Q. What methodologies are suitable for investigating the environmental fate and transformation pathways of this compound?
Adopt a tiered approach inspired by Project INCHEMBIOL:
- Laboratory studies : Evaluate abiotic transformations (hydrolysis, photolysis) under controlled pH and light conditions. Measure degradation products via LC-MS .
- Biotic studies : Use microbial consortia or enzyme assays to assess biodegradation potential. Track metabolite formation and persistence in simulated ecosystems .
- Environmental modeling : Integrate physicochemical properties (e.g., log P, solubility) to predict distribution in water, soil, and biota .
Q. How should researchers address contradictions in stability data obtained from different experimental conditions?
- Comparative analysis : Apply methodological frameworks from social sciences to systematically compare variables (e.g., pH, temperature) and identify confounding factors .
- Factorial experiments : Isolate variables using split-plot designs. For example, discrepancies in thermal stability could be resolved by testing interactions between temperature and humidity in a controlled matrix .
- Replication and validation : Repeat experiments under standardized conditions, ensuring buffer systems (e.g., phosphate buffer pH 7.1) and instrumentation are consistent across trials .
Q. How can ecological risk assessments evaluate the compound’s impact across cellular, organismal, and population levels?
- Tiered testing :
- Cellular assays : Measure cytotoxicity (e.g., IC50) in human or environmental cell lines.
- Organismal studies : Use model organisms (e.g., Daphnia, zebrafish) to assess acute/chronic toxicity endpoints.
- Population/ecosystem models : Simulate long-term exposure effects using mesocosms or computational tools, as proposed in environmental impact frameworks .
Methodological Considerations
- Data integration : Cross-reference analytical results (e.g., FT-IR, HPLC) with computational predictions (e.g., QSAR models) to resolve structural or stability ambiguities .
- Ethical and safety protocols : Align with EHS (Environment, Health, Safety) standards for handling fluorinated and sulfonated compounds, as emphasized in industrial research guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
